Benzaldehyde-2,3,4,5,6-d5
Description
Contextualization of Benzaldehyde-2,3,4,5,6-d5 within Isotopic Labeling Methodologies
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms with their isotopes, which have a different mass but similar chemical properties, scientists can elucidate complex chemical and biological processes. symeres.com this compound is a prime example of a stable isotope-labeled compound, where the non-radioactive isotope deuterium (B1214612) is used. symeres.com
This deuterated aldehyde serves as a precursor for the synthesis of other labeled compounds, such as deuterium-labeled phenylalanine and stable isotope-labeled nasturlexins, which are used to investigate biosynthetic pathways. clearsynth.com Its synthesis can be achieved through various methods, including the oxidation of benzyl-d5 alcohol or the reduction of deuterated precursors followed by oxidation. chemicalbook.com
Significance of Deuterium Labeling for Mechanistic Organic Chemistry and Reaction Dynamics
The replacement of hydrogen with deuterium has a significant impact on the kinetics of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). fiveable.mechem-station.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. fiveable.me This difference in reaction rates provides valuable information about reaction mechanisms, particularly in identifying the rate-determining step. fiveable.meunam.mx
In the context of this compound, the deuterium atoms on the aromatic ring can influence the rates of electrophilic aromatic substitution reactions. By comparing the reaction rates of the deuterated and non-deuterated benzaldehyde (B42025), chemists can gain a deeper understanding of the transition state and the mechanism of these fundamental organic reactions. fiveable.me Furthermore, deuterated compounds like this compound are extensively used as internal standards in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for precise molecular structure determination and quantification. chembk.com
Historical Development and Current Research Trends in Deuterated Aromatic Systems
The use of deuterium in chemical research dates back to its discovery by Harold Urey in 1932. unam.mx Initially, deuteration was primarily used to study the kinetic isotope effect. snnu.edu.cn Over the decades, the applications of deuterated compounds have expanded significantly. acs.org
A major trend in current research is the use of deuterated compounds in the pharmaceutical industry. researchgate.netmarketgrowthreports.com By selectively replacing hydrogen with deuterium at metabolically active sites in a drug molecule, it is possible to slow down its metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosage frequency. tandfonline.comglobalgrowthinsights.com This strategy has led to the development and FDA approval of deuterated drugs. tandfonline.com
Furthermore, deuterated aromatic compounds are finding increasing use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). acs.orgtn-sanso.co.jp The incorporation of deuterium can enhance the stability and luminous efficiency of these materials. tn-sanso.co.jp The demand for deuterated compounds, including this compound, is driven by these expanding applications in drug discovery, advanced materials, and fundamental chemical research. marketgrowthreports.comglobalgrowthinsights.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14132-51-5 sigmaaldrich.com |
| Molecular Formula | C₆D₅CHO sigmaaldrich.com |
| Molecular Weight | 111.15 g/mol sigmaaldrich.com |
| Appearance | Clear colorless to yellow liquid |
| Odor | Bitter almond-like |
| Density | 1.094 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 178-179 °C sigmaaldrich.com |
| Melting Point | -26 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.545 sigmaaldrich.com |
| Isotopic Purity | ≥98 atom % D biocompare.com |
Key Research Findings Involving this compound
| Research Area | Finding |
| Organic Synthesis | This compound is a versatile intermediate for synthesizing other deuterated compounds. It can be oxidized to benzoic acid-2,3,4,5,6-d5 or reduced to benzyl (B1604629) alcohol-2,3,4,5,6-d5. |
| Mechanistic Studies | The kinetic isotope effect observed in reactions involving this compound helps to elucidate reaction mechanisms, particularly in electrophilic aromatic substitution. fiveable.me |
| NMR Spectroscopy | It serves as an internal standard in NMR experiments, allowing for precise determination of molecular structures and dynamics. chembk.com |
| Olfactory Studies | In studies of insect olfaction, Benzaldehyde-d5 has been used to isolate deuterium-specific responses in antennal lobe preparations, avoiding interference from naturally occurring benzaldehyde. |
| Pharmaceutical Research | As a building block, it can be used in the synthesis of deuterated drug candidates to improve their metabolic stability and pharmacokinetic properties. clearsynth.comtandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457148 | |
| Record name | Benzaldehyde-2,3,4,5,6-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14132-51-5 | |
| Record name | Benzaldehyde-2,3,4,5,6-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14132-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Isotopic Enrichment Strategies for Benzaldehyde 2,3,4,5,6 D5
Regiospecific Deuteration Techniques for Aromatic Rings
Achieving deuteration exclusively on the aromatic ring (positions 2, 3, 4, 5, and 6) while leaving the formyl proton intact necessitates highly selective chemical transformations. The primary approaches involve direct hydrogen-deuterium exchange on the aromatic ring, building the deuterated ring from a precursor, or directing the deuteration to specific positions.
Direct hydrogen-deuterium (H/D) exchange is an atom-economical method for introducing deuterium (B1214612) into aromatic systems. rsc.org This approach utilizes a catalyst to activate the C-H bonds of the aromatic ring, allowing for exchange with a deuterium source, typically deuterium oxide (D₂O).
Various transition-metal catalysts, including iridium, rhodium, and palladium, have been developed for H/D exchange. nih.govacs.orgnottingham.edu.cn For instance, certain iridium(I) complexes are effective in catalyzing ortho-directed H/D exchange, where a functional group on the ring directs the deuterium incorporation to its adjacent positions. nih.gov While many methods focus on deuterating the formyl C-H bond, modifying these catalytic systems can achieve ring deuteration. nih.govrsc.org
A metal-free alternative involves using tris(pentafluorophenyl)borane, B(C₆F₅)₃, which catalyzes the regioselective deuteration of electron-rich aromatic compounds with D₂O under mild conditions. tcichemicals.comtcichemicals.com This method offers an advantage by avoiding heavy metal contamination in the final product. tcichemicals.com
Table 1: Comparison of Catalytic Systems for Aromatic H/D Exchange
| Catalyst System | Directing Group Effect | Deuterium Source | Key Features |
|---|---|---|---|
| Iridium(I) Complexes | Strong (e.g., esters, amides) | D₂ or D₂O | High selectivity for ortho positions. nih.gov |
| Cationic Rhodium(III) | Acidic groups (e.g., carboxylic acids) | D₂O | Functions with low catalyst loadings. acs.org |
| Palladium with Transient Directing Groups | Aldehyde (via in situ imine formation) | D₂O | Enables ortho-deuteration of aldehydes. nottingham.edu.cn |
| Tris(pentafluorophenyl)borane | Electron-donating groups | D₂O | Metal-free, mild conditions. tcichemicals.comtcichemicals.com |
This strategy involves synthesizing a halogenated benzaldehyde (B42025) precursor, such as pentabromobenzaldehyde, and subsequently replacing the halogen atoms with deuterium. Halogen-deuterium exchange is a robust and common method for preparing deuterated compounds. researchgate.net
The process typically involves the reduction of the carbon-halogen bonds in the presence of a deuterium source. This can be achieved using various reagents, including:
Catalytic Deuterolysis: Using deuterium gas (D₂) and a catalyst like palladium on carbon (Pd/C).
Reductive Quenching: Formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) from the halogenated precursor, followed by quenching with a deuterium source like D₂O.
One documented multi-step synthesis of Benzaldehyde-d5 involves the reduction of a suitable precursor with lithium aluminum deuteride (B1239839) (LiAlD₄), followed by oxidation with manganese dioxide (MnO₂) to yield the final deuterated aldehyde. chemicalbook.com This highlights a pathway where the deuterium is incorporated into a precursor molecule before the final aldehyde functionality is established.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu The process utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then be quenched with a deuterium source (e.g., D₂O) to install a deuterium atom at that specific site.
For benzaldehyde, the aldehyde group itself is generally incompatible with strongly basic organolithium reagents. Therefore, it must first be converted into a DMG that is stable to the reaction conditions, such as an acetal (B89532) or an in-situ-formed α-amino alkoxide. harvard.edu A practical approach for the ortho-deuteration of aromatic aldehydes has been developed using a transient directing group. In this method, the aldehyde reacts with an amino acid, like tert-leucine, to form an intermediate that directs palladium-catalyzed H/D exchange specifically to the ortho positions. nottingham.edu.cn This strategy can achieve high levels of deuterium incorporation (up to 97%) using D₂O as the deuterium source. nottingham.edu.cn Iterative cycles of this process could potentially lead to higher levels of deuteration across the ring.
Isotopic Purity Assessment and Purification Protocols
Determining the isotopic purity and confirming the structural integrity of Benzaldehyde-2,3,4,5,6-d5 is crucial. rsc.org A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) HRMS is a rapid and highly sensitive method to determine isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge (m/z) ratio, the relative abundance of the desired pentadeuterated molecule (D₅) versus lower-deuterated (D₀-D₄) and non-deuterated isotopologues can be accurately quantified. nih.govalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of a highly enriched sample of this compound, the signals corresponding to the aromatic protons (typically found around 7.5-7.9 ppm) should be absent or significantly diminished. The only major signal would be the singlet for the formyl proton (around 10 ppm).
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the positions of deuteration on the aromatic ring.
¹³C NMR: The carbon signals for the deuterated positions will appear as multiplets due to C-D coupling, providing further structural confirmation.
Purification of the final product is necessary to remove chemical impurities and any remaining starting materials. Standard purification techniques for benzaldehyde can be adapted, including:
Distillation: As benzaldehyde is a liquid at room temperature, distillation can effectively remove non-volatile impurities. epo.org
Chromatography: Techniques like gas chromatography (GC) or liquid chromatography can be used for high-purity applications. nih.govijbiotech.com
Hydrogenation: A mild hydrogenation step can be employed to treat crude benzaldehyde to remove certain impurities prior to a final distillation. epo.orggoogle.com
Table 2: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Advantages |
|---|---|---|
| ESI-HRMS | Isotopic enrichment (% D₅ vs. D₀-D₄), molecular formula confirmation. | High sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.net |
| ¹H NMR | Absence of aromatic H signals, confirms position-specific deuteration. | Provides clear evidence of H/D exchange at specific sites. |
| ²H NMR | Direct detection of deuterium, confirms location of labels. | Unambiguous confirmation of deuteration sites. |
| ¹³C NMR | C-D coupling patterns confirm deuteration on the carbon skeleton. | Provides detailed structural information. |
Considerations for Laboratory-Scale and Scalable Synthesis
The choice of synthetic route depends heavily on the desired scale of production.
Laboratory-Scale Synthesis: For small-scale synthesis (milligrams to grams), precursor-based methods involving halogen-deuterium exchange or multi-step sequences with expensive deuterated reagents like LiAlD₄ are often feasible. chemicalbook.com Directed metalation strategies are also well-suited for laboratory work, offering high regioselectivity. baranlab.org The primary focus at this scale is typically achieving the highest possible isotopic purity and yield, with cost being a secondary concern.
Scalable Synthesis: For industrial or large-scale production, cost and operational simplicity are paramount. Direct catalytic H/D exchange using an inexpensive deuterium source like D₂O is highly desirable. nih.gov Processes that avoid stoichiometric, expensive, or hazardous reagents (like organolithiums) are preferred. Catalytic methods, especially those using reusable or low-loading catalysts, offer significant advantages. acs.org The development of flow chemistry processes for H/D exchange is also an emerging area that could facilitate safer and more efficient large-scale production. The scalability of a formyl-selective deuteration reaction has been demonstrated on a 9 mmol scale with no decrease in yield or deuterium incorporation, suggesting that related ring-deuteration protocols could also be scaled up effectively. nih.gov
Advanced Spectroscopic Characterization and Structural Investigations of Benzaldehyde 2,3,4,5,6 D5
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Benzaldehyde-2,3,4,5,6-d5, various NMR methods are employed to confirm the isotopic labeling pattern, assess purity, and understand the electronic perturbations caused by deuteration.
Deuterium (B1214612) NMR (²H NMR) for Isotopic Distribution and Purity
Deuterium (²H) NMR spectroscopy is the most direct method for observing the sites of deuteration within a molecule. Unlike proton (¹H) NMR, which has a spin of 1/2, the deuterium nucleus has a spin of 1. jh.edu This property makes it NMR active, though it results in broader signals and a lower gyromagnetic ratio compared to protons.
For this compound, the ²H NMR spectrum is used to confirm the isotopic enrichment and distribution. A high-quality sample will exhibit signals corresponding to the deuterons on the aromatic ring. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, so the signals are expected in the aromatic region (approximately 7.5-7.9 ppm). The presence of distinct signals for the ortho, meta, and para positions can confirm that deuteration has occurred specifically on the ring as intended.
Furthermore, quantitative ²H NMR can be employed to determine the atom % deuterium enrichment. sigmaaldrich.com By integrating the signals corresponding to the aromatic deuterons and comparing them to an internal standard of known concentration and deuterium content, the precise level of isotopic purity can be calculated. This is particularly crucial for applications where a high degree of deuteration is required. For highly deuterated compounds (isotopic enrichment >98%), ²H NMR is often more reliable for determining purity than ¹H NMR due to the very low intensity of residual proton signals. sigmaaldrich.com
Proton NMR (¹H NMR) for Residual Proton Signal Analysis
While the aromatic ring is deuterated, the aldehyde group in this compound retains its proton (-CHO). Consequently, the ¹H NMR spectrum is dominated by a single, sharp signal for this aldehyde proton. This signal is typically found significantly downfield, in the range of 9.9-10.1 ppm, due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group and the aromatic ring.
The primary utility of ¹H NMR in this context is the analysis of residual, non-deuterated sites on the aromatic ring. In an ideal, 100% pure sample, the aromatic region (typically 7.5-7.9 ppm) would be devoid of signals. However, in practice, small, residual peaks may be observed. The integration of these signals relative to the aldehyde proton signal allows for a highly sensitive determination of the isotopic purity and the identification of any incompletely deuterated positions. For example, a small signal at ~7.87 ppm might indicate residual protons at the ortho (C2, C6) positions.
Carbon-13 NMR (¹³C NMR) Chemical Shift Perturbations due to Deuteration
The substitution of hydrogen with deuterium induces noticeable effects in the ¹³C NMR spectrum, known as deuterium isotope effects (DIE). nih.gov These effects are valuable for signal assignment and provide insight into the electronic structure of the molecule. The primary effects observed are:
One-bond isotope effect (¹JCD): The signal for a carbon directly attached to a deuterium atom (a deuterated carbon) is split into a triplet (due to the spin I=1 of deuterium) and is often significantly broadened and reduced in intensity. In proton-decoupled ¹³C NMR, these signals can sometimes disappear into the baseline noise. olemiss.edu
Two-bond isotope effect (²ΔC(D)): Carbons two bonds away from the site of deuteration typically experience a small upfield shift (increased shielding) of around 0.1-0.3 ppm. nih.govresearchgate.net
Longer-range effects: Smaller upfield shifts can also be observed for carbons that are three or more bonds away.
In this compound, the signals for the aromatic carbons C2 through C6 would be expected to show the characteristic triplet splitting and a dramatic reduction in intensity. The aldehyde carbon (C7) and the ipso-carbon (C1) are not directly deuterated but are affected by two-bond and three-bond isotope effects, respectively. This leads to slight upfield shifts compared to their positions in unlabeled benzaldehyde (B42025). These perturbations can be used to unambiguously assign the carbon signals.
| Carbon Atom | Benzaldehyde δ (ppm) olemiss.edu | This compound Predicted δ and Appearance |
|---|---|---|
| C1 (ipso) | 136.5 | Slightly upfield shift (<136.5 ppm), singlet |
| C2, C6 (ortho) | 129.7 | Triplet, significantly reduced intensity |
| C3, C5 (meta) | 129.0 | Triplet, significantly reduced intensity |
| C4 (para) | 134.4 | Triplet, significantly reduced intensity |
| C7 (CHO) | 192.3 | Slightly upfield shift (<192.3 ppm), singlet |
Multi-Dimensional NMR Techniques for Complex Structural Elucidation
While one-dimensional NMR is sufficient for basic characterization, multi-dimensional techniques can provide unequivocal proof of structure. For this compound, with its single proton, heteronuclear correlation experiments are most relevant.
A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly informative. This technique detects correlations between protons and carbons over two or three bonds. An HMBC spectrum of this compound would show correlations from the aldehyde proton (¹H at ~10 ppm) to the aldehyde carbon (¹³C at ~192 ppm, a two-bond correlation) and, crucially, to the ipso-carbon C1 (¹³C at ~136 ppm, a two-bond correlation) and the ortho-carbons C2/C6 (a three-bond correlation). Detecting the correlation to the low-intensity, deuterated C2/C6 signals would provide definitive evidence of the connectivity between the aldehyde group and the deuterated aromatic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the energy of molecular vibrations. The substitution of hydrogen with the heavier deuterium isotope results in predictable and significant shifts in vibrational frequencies, providing a powerful tool for confirming deuteration.
Analysis of Isotopic Shifts in Characteristic Stretching and Bending Modes
The frequency of a vibrational mode is primarily dependent on the bond strength and the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is significantly greater than that of a C-H bond. This leads to a substantial decrease in the frequency of vibrational modes involving the deuterium atom. The theoretical ratio of a C-H to a C-D stretching frequency is approximately √2 (≈ 1.41), meaning the C-D stretch appears at a much lower wavenumber. msu.edu
For this compound, the most dramatic changes in the IR and Raman spectra occur in the regions associated with the aromatic C-H vibrations.
C-D Stretching: The aromatic C-H stretching vibrations, which typically appear in a strong band around 3000-3100 cm⁻¹, are absent in the deuterated compound. docbrown.info Instead, a new, characteristic band for aromatic C-D stretching appears at a much lower frequency. Studies on fully deuterated benzaldehyde (benzaldehyde-d6) have shown this aromatic C-D stretch to be located around 2280 cm⁻¹. inference.org.uk
C-D Bending: The out-of-plane (oop) and in-plane C-H bending (or "wagging") modes, which give rise to characteristic bands in the fingerprint region (typically < 1000 cm⁻¹) for substituted benzenes, are also shifted to lower wavenumbers. inference.org.uk For example, C-H bending vibrations observed at 688 and 650 cm⁻¹ in benzaldehyde are shifted to 623 and 542 cm⁻¹ in benzaldehyde-d6, respectively. inference.org.uk
| Vibrational Mode | Benzaldehyde (C₆H₅CHO) Wavenumber (cm⁻¹) | Benzaldehyde-d6 (C₆D₅CDO) Wavenumber (cm⁻¹) | Expected in this compound |
|---|---|---|---|
| Aromatic C-H Stretch | ~3085 | - | Absent |
| Aromatic C-D Stretch | - | ~2280 | Present (~2280) |
| Aldehyde C-H Stretch | ~2820, ~2737 | - | Present (~2820, ~2737) |
| Carbonyl (C=O) Stretch | ~1702 | ~1684 | ~1700 (minor shift possible) |
| Aromatic C-H Bending | ~688, ~650 | - | Absent |
| Aromatic C-D Bending | - | ~623, ~542 | Present (shifted to lower wavenumbers) |
Note: Data for Benzaldehyde-d6 is used as a close analogue for the aromatic ring vibrations.
Conformational Analysis and Vibrational Dynamics in Deuterated Systems
The conformational landscape of benzaldehyde is primarily governed by the rotational orientation of the formyl group (-CHO) relative to the benzene (B151609) ring. The planar conformation is energetically favored, and theoretical calculations on unlabeled benzaldehyde suggest a rotational barrier for the formyl group. docbrown.info For this compound, it is expected that the fundamental conformational preferences remain similar to the unlabeled compound, with the planar structure being the most stable. However, the deuteration of the benzene ring can subtly influence the vibrational dynamics and the energy barriers associated with conformational changes.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the vibrational frequencies of benzaldehyde. solidstatetechnology.usnih.gov These calculations provide a theoretical framework for understanding the vibrational modes of the molecule. For this compound, the primary differences in the vibrational spectra compared to the unlabeled compound will arise from the substitution of hydrogen with deuterium on the aromatic ring.
The vibrational modes can be broadly categorized into ring-based vibrations and formyl group vibrations. The C-H stretching vibrations of the aromatic ring in unlabeled benzaldehyde typically appear in the range of 3000-3100 cm⁻¹. docbrown.info Upon deuteration, these C-H stretches are replaced by C-D stretches, which are expected to appear at significantly lower frequencies, approximately in the 2200-2300 cm⁻¹ region, due to the heavier mass of deuterium. The C-H stretching of the aldehyde group, typically observed around 2700-2880 cm⁻¹, would remain unchanged in this compound. docbrown.info
The prominent C=O stretching vibration, a characteristic feature of aldehydes, is observed around 1700 cm⁻¹ in benzaldehyde. docbrown.info This frequency is not expected to be significantly altered by the deuteration of the phenyl ring. Other vibrations, such as C-C stretching and in-plane and out-of-plane bending modes of the aromatic ring, will also be affected by deuteration, exhibiting shifts to lower wavenumbers.
| Vibrational Mode | Typical Frequency Range in Benzaldehyde (cm⁻¹) | Predicted Frequency Range in this compound (cm⁻¹) | Reason for Shift |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | N/A (Replaced by C-D Stretch) | Isotopic Substitution |
| Aromatic C-D Stretch | N/A | ~2200-2300 | Increased Reduced Mass (C-D vs. C-H) |
| Aldehydic C-H Stretch | 2700-2880 | 2700-2880 | No Deuteration at this Position |
| Carbonyl (C=O) Stretch | ~1700 | ~1700 | Minimal Effect from Ring Deuteration |
| Aromatic Ring Vibrations | Variable | Shift to Lower Frequencies | Increased Mass of the Ring System |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Fragmentation Pathways
Exact Mass Determination and Isotope Ratio Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the mass of a molecule, which allows for the confirmation of its elemental composition. nih.gov The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms.
For this compound, with the chemical formula C₇HD₅O, the theoretical exact mass can be calculated as follows:
Carbon (¹²C): 7 × 12.000000 = 84.000000 Da
Hydrogen (¹H): 1 × 1.007825 = 1.007825 Da
Deuterium (²H): 5 × 2.014102 = 10.07051 Da
Oxygen (¹⁶O): 1 × 15.994915 = 15.994915 Da
Total Exact Mass = 111.07325 Da mdpi.com
HRMS can also be utilized for isotope ratio analysis, which is crucial for determining the isotopic purity of a labeled compound. nih.gov For this compound, the isotopic purity is typically specified as the atom percent of deuterium. sigmaaldrich.com By analyzing the relative intensities of the ion signals corresponding to the fully deuterated molecule (d5) and its less deuterated isotopologues (d4, d3, etc.), the isotopic enrichment can be accurately quantified. This is essential for applications where a high degree of isotopic labeling is required. researchgate.net
| Compound | Chemical Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Benzaldehyde | C₇H₆O | 106.04186 |
| This compound | C₇HD₅O | 111.07325 |
Tandem Mass Spectrometry (MS/MS) for Deuterium Retention and Exchange Mechanisms
Tandem mass spectrometry (MS/MS) is an invaluable tool for elucidating the fragmentation pathways of ions and can provide insights into the structural integrity of isotopically labeled compounds. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.
The fragmentation of unlabeled benzaldehyde typically proceeds through several key pathways. A common fragmentation is the loss of a hydrogen atom from the formyl group to form the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. Another significant fragmentation pathway involves the loss of carbon monoxide (CO), leading to the formation of the benzene radical cation ([C₆H₆]⁺˙) at m/z 78. A further fragmentation is the loss of the entire formyl group, resulting in the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
For this compound, the molecular ion will be at m/z 111. The fragmentation pathways are expected to be analogous to those of unlabeled benzaldehyde, but with mass shifts corresponding to the presence of deuterium atoms.
Loss of H atom: The loss of the non-deuterated hydrogen from the formyl group would result in a [C₆D₅CO]⁺ ion at m/z 110.
Loss of CO: The loss of carbon monoxide would lead to a deuterated benzene radical cation ([C₆D₅H]⁺˙) at m/z 83.
Loss of CHO group: The loss of the formyl group would produce the deuterated phenyl cation ([C₆D₅]⁺) at m/z 82.
A critical aspect of MS/MS analysis of deuterated compounds is the potential for hydrogen-deuterium (H/D) scrambling, where hydrogen and deuterium atoms can migrate within the ion before fragmentation. cerilliant.comnih.gov This can complicate the interpretation of the mass spectra and the determination of the original labeling positions. Techniques such as collision-induced dissociation (CID) can sometimes induce such scrambling. nih.gov The degree of scrambling can depend on the internal energy of the ion and the timescale of the fragmentation process. Careful selection of MS/MS experimental conditions is therefore important to minimize or account for any potential scrambling and to accurately assess deuterium retention in the fragment ions. cerilliant.com
| Precursor Ion (m/z) | Neutral Loss | Product Ion | Predicted Product Ion (m/z) |
|---|---|---|---|
| 111 ([C₆D₅CHO]⁺˙) | H | [C₆D₅CO]⁺ | 110 |
| 111 ([C₆D₅CHO]⁺˙) | CO | [C₆D₅H]⁺˙ | 83 |
| 111 ([C₆D₅CHO]⁺˙) | CHO | [C₆D₅]⁺ | 82 |
Kinetic and Mechanistic Studies Utilizing Benzaldehyde 2,3,4,5,6 D5
Secondary Kinetic Isotope Effects (SKIEs) in Transition State Characterization
Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken or formed during the reaction but is located at or near the reaction center. libretexts.org These effects are typically smaller than PKIEs but are highly sensitive to changes in the steric and electronic environment of the transition state compared to the ground state. princeton.edu
An α-deuterium SKIE refers to the effect of isotopic substitution on a hydrogen directly attached to the reaction center. For benzaldehyde (B42025), this corresponds to using Benzaldehyde-formyl-d1 in reactions where the formyl bond is not broken, such as nucleophilic addition. The magnitude of the α-SKIE is indicative of changes in hybridization at the carbonyl carbon. github.io
A change from sp² hybridization (in the reactant aldehyde) to sp³ hybridization (in the tetrahedral intermediate/transition state) typically results in an inverse isotope effect (kH/kD < 1). github.iowikipedia.org This is because the out-of-plane bending vibrations are sterically more constrained in the sp² ground state than in the sp³ transition state. The C-D bond, having a smaller vibrational amplitude, is less affected by this increased constraint, favoring the deuterated reactant and resulting in a slower reaction for the deuterated species. However, factors like resonance can complicate this interpretation. github.io For example, the equilibrium isotope effect (EIE) for the protonation of benzaldehyde is inverse, suggesting a decrease in the C=O double bond character upon protonation. github.io
| Reaction Type | Isotopologue | Observed EIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Protonation Equilibrium | Benzaldehyde-formyl-d1 | 0.94 github.io | Inverse effect suggests a change in bonding at the carbonyl group, consistent with increased single-bond character in the protonated state. github.io |
Deuteration of the aromatic ring, as in Benzaldehyde-2,3,4,5,6-d5, can also lead to small SKIEs by subtly altering the electronic properties and vibrational modes of the molecule, which can influence the stability of the transition state. princeton.edu
A solvent isotope effect is observed when the reaction rate changes upon replacing a protic solvent (like H₂O) with its deuterated counterpart (D₂O). chem-station.com SIEs are powerful probes for mechanisms involving proton transfer, as they can reveal whether a proton is transferred in the rate-determining step and can provide information about pre-equilibrium steps. nih.gov
| Reaction | Solvent Change | Observed kH₂O/kD₂O | Mechanistic Implication |
|---|---|---|---|
| Yeast Alcohol Dehydrogenase reduction of p-methoxybenzaldehyde | H₂O to D₂O | 0.50 ± 0.05 mdpi.com | Inverse effect suggests a rapid-equilibrium proton transfer precedes the rate-limiting hydride transfer step. mdpi.com |
| DABCO-catalyzed Morita-Baylis-Hillman reaction of p-nitrobenzaldehyde | Solvent: DMSO | 1.35 (calculated) chemrxiv.org | Normal effect indicates that proton transfer is the rate-controlling event in this specific case. chemrxiv.org |
Isotopic Labeling as a Mechanistic Probe in Complex Reaction Networks
Beyond measuring kinetic isotope effects, this compound is an excellent tool for use as an isotopic label or tracer in complex reaction sequences. The five deuterium (B1214612) atoms on the aromatic ring act as a stable, "heavy" tag that allows the benzoyl moiety to be tracked throughout a reaction pathway using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In multi-step syntheses or rearrangement reactions, incorporating this compound can unequivocally determine the fate of the aromatic ring. For example, in reactions where multiple aromatic species are present or where intermolecular crossover is possible, the distinct mass of the pentadeuterated ring (M+5 compared to the protio version) allows for clear differentiation of products and intermediates. This can help to:
Confirm whether a reaction is intra- or intermolecular.
Trace the origin of specific fragments in mass spectrometry fragmentation studies.
Elucidate complex rearrangement mechanisms by pinpointing the location of the labeled ring in the final product structure.
This tracing capability is invaluable for validating or refuting proposed reaction mechanisms that would otherwise be difficult to distinguish.
Elucidation of Rate-Determining Steps and Intermediates
The presence of deuterium on the aromatic ring of benzaldehyde can lead to secondary kinetic isotope effects (SKIEs). Unlike primary KIEs, where the bond to the isotope is broken in the rate-determining step, SKIEs arise from changes in the vibrational environment of the C-D bonds as the reaction progresses from reactants to the transition state. These effects are typically smaller than primary KIEs but can provide crucial information about the reaction mechanism.
For instance, in electrophilic aromatic substitution reactions, the rate-determining step is generally the attack of the electrophile on the aromatic ring to form a carbocation intermediate, known as a Wheland intermediate or sigma complex. The subsequent loss of a proton (or deuteron) to restore aromaticity is typically a fast step. In such cases, a negligible KIE is expected when using this compound, as the C-D bonds are not broken in the slow step. However, in certain reactions, such as sulfonation and iodination, a KIE has been observed, suggesting that the deprotonation step can become partially or fully rate-determining under specific conditions.
The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE can also provide information about changes in hybridization at the carbon atoms of the phenyl ring. For example, a change from sp2 to sp3 hybridization at a deuterated carbon in the transition state can lead to an inverse isotope effect. By analyzing these subtle changes in reaction rates, chemists can deduce the structure of the transition state and identify short-lived intermediates.
A kinetic isotope effect study on the photo-catalyzed synthesis of indanones from aromatic aldehydes and terminal alkynes utilized benzaldehyde-d6 (deuterated on both the ring and the aldehyde position). The observed KH/KD value of 1.2 suggested that the cleavage of the C-H (or C-D) bond at the aldehyde is not the rate-determining step. This implies that other steps, such as radical cyclization, are slower and more kinetically significant.
Tracing Atom Rearrangements and Bond-Breaking Events
One of the most direct applications of isotopic labeling is to trace the fate of atoms throughout a chemical transformation. In the case of this compound, the deuterium atoms act as markers, allowing researchers to follow the phenyl ring's journey during a reaction.
A notable example is the study of the photodissociation dynamics of Benzaldehyde-d5 (C6D5CHO) at an excitation wavelength of 205 nm. By measuring the laser-induced fluorescence spectra of the resulting hydrogen atoms, researchers were able to investigate the C-H bond cleavage from the aldehyde group. The experimental data revealed a center-of-mass translational energy release of 68.8 ± 5.8 kJ/mol for the C6D5CO + H channel, with an absolute quantum yield of 0.17 ± 0.03. nih.gov
These findings, supported by theoretical calculations of the potential energy surfaces, indicated that the dissociation of the hydrogen atom occurs on the triplet electronic state surface. The molecule undergoes intersystem crossing from the initially excited singlet state (S1) to the triplet state (T1), and it is from this triplet state that the C-H bond breaks. The pathway for this dissociation involves a change in the geometry of the CCO group from bent to linear and back to bent, with the hydrogen atom moving in a planar to non-planar path. nih.gov While this particular study focused on the aldehydic C-H bond, the use of the deuterated phenyl ring was crucial to isolate and study this specific bond-breaking event without interference from the phenyl C-H bonds.
Computational Chemistry Approaches for Predicting and Interpreting Isotope Effects
Computational chemistry has become an indispensable tool for predicting and interpreting kinetic isotope effects, providing a theoretical framework to understand the experimental observations. By modeling the potential energy surface of a reaction, chemists can calculate the vibrational frequencies of the reactants and the transition state for both the undeuterated and deuterated species.
The Bigeleisen-Mayer equation is a fundamental theoretical model used to calculate KIEs. This equation relates the KIE to the vibrational frequencies of the light and heavy isotopologues in both the ground state and the transition state. The application of this equation requires accurate calculation of these frequencies, which is typically achieved using density functional theory (DFT) or other high-level ab initio methods.
For this compound, computational models can predict the secondary kinetic isotope effects for various proposed reaction mechanisms. By comparing the calculated KIEs with the experimentally measured values, researchers can gain confidence in a particular mechanistic hypothesis. These calculations can help to distinguish between different possible transition state structures and can provide a detailed picture of the bonding changes that occur during the rate-determining step.
For example, computational studies on the protonation of benzaldehyde have shown that even in the absence of bond breaking, a secondary isotope effect can be observed at the aldehyde proton. This effect is attributed to changes in the vibrational modes of the C-H bond upon protonation, which are influenced by resonance effects within the molecule. Similar computational approaches can be applied to predict the SKIEs arising from the deuterated phenyl ring in this compound in various reactions.
The combination of experimental measurements using isotopically labeled compounds like this compound and sophisticated computational modeling provides a powerful synergistic approach to unraveling complex chemical reaction mechanisms.
Interactive Data Table: Photodissociation of Benzaldehyde-d5 at 205 nm
| Parameter | Value |
| Excitation Wavelength | 205 nm |
| Dissociation Channel | C6D5CO + H |
| Center-of-Mass Translational Energy Release | 68.8 ± 5.8 kJ/mol |
| Absolute Quantum Yield | 0.17 ± 0.03 |
Applications of Benzaldehyde 2,3,4,5,6 D5 in Advanced Research Methodologies
Investigation of Organic Reaction Mechanisms and Stereoselectivity
The use of deuterated compounds is a cornerstone of physical organic chemistry for elucidating reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes. While breaking a carbon-deuterium (C-D) bond is slower than breaking a carbon-hydrogen (C-H) bond, leading to a primary KIE, isotopic substitution at positions not directly involved in bond-breaking can also influence reaction rates, an effect known as a secondary kinetic isotope effect (SKIE).
Benzaldehyde-2,3,4,5,6-d5 is particularly suited for studying SKIEs in reactions involving the aldehyde functional group. The deuterium (B1214612) atoms on the phenyl ring are not abstracted during typical aldehyde reactions but can influence the reaction rate through electronic and steric effects. For instance, in nucleophilic addition reactions to the carbonyl carbon, the transition state involves a change in hybridization of the carbonyl carbon from sp² to sp³. This change alters the vibrational frequencies of bonds throughout the molecule, including those on the aromatic ring.
Research on the addition of nucleophiles, such as cyanide or nitrogen-containing compounds, to substituted benzaldehydes has utilized deuterated analogues to probe the structure of the transition state. scite.ai Studies have shown that the magnitude of the SKIE can provide detailed information about the extent of bond formation in the rate-determining step. scite.aiosti.gov A value of kH/kD (the ratio of the rate constant for the hydrogen-containing reactant to the deuterium-containing reactant) greater than 1 (a "normal" SKIE) suggests a transition state that is more sterically crowded or has different vibrational modes than the ground state.
| Reaction Type | Isotopic Position | Typical kH/kD | Interpretation of Transition State |
| Nucleophilic Addition to Carbonyl | α-carbon (C1-deuteration) | ~1.15 - 1.21 | Near-complete rehybridization from sp² to sp³ osti.gov |
| Nucleophilic Addition to Carbonyl | Phenyl Ring (d5) | Varies | Probes electronic effects and remote vibrational coupling |
| Carbinolamine Dehydration | α-carbon (C1-deuteration) | ~1.20 - 1.31 | Significant C-O bond cleavage scite.ai |
This table illustrates typical secondary kinetic isotope effects observed in reactions of benzaldehyde (B42025) derivatives. The values provide insight into the structure of the reaction's transition state.
By comparing the reaction rates of this compound with its non-deuterated counterpart, chemists can deduce subtle details about the geometry and electronic nature of the transition state, thereby distinguishing between proposed mechanistic pathways.
Probing Enzyme Mechanisms in Isolated Biological Systems
The principles of isotopic labeling with this compound extend into biochemistry for probing the mechanisms of enzymes in isolated systems like cell-free extracts or with purified enzymes. Enzymes catalyze reactions with high specificity, and understanding their mechanisms is crucial for drug design and biotechnology.
Benzaldehyde lyase, for example, is an enzyme that catalyzes the reversible cleavage of (R)-benzoin into two molecules of benzaldehyde. nih.gov Studies using substrate analogs are employed to understand the binding and catalytic steps within the enzyme's active site. nih.gov While not breaking the C-D bonds on the phenyl ring, using this compound as a substrate or product in such an enzymatic system allows researchers to use mass spectrometry or NMR spectroscopy to follow the reaction progress and identify intermediates without interference from endogenous, non-deuterated compounds.
Furthermore, SKIEs can provide information about the enzymatic transition state, revealing how the enzyme stabilizes high-energy intermediates. The interaction between the deuterated phenyl ring of the substrate and the amino acid residues in the enzyme's active site can be subtly different from the non-deuterated substrate, leading to measurable rate changes that inform on the precise configuration of the active site during catalysis.
Tracking Metabolic Pathways in vitro and in situ
Stable isotope tracers like this compound are invaluable for mapping metabolic pathways without the use of radioactive materials. The compound can be introduced into in vitro systems (e.g., cell cultures, tissue homogenates) or in situ models to trace the metabolic fate of the benzaldehyde molecule.
A significant application is in the study of biosynthesis. For instance, Benzaldehyde-d5 is used as a precursor to synthesize other labeled compounds, such as deuterium-labeled phenylalanine, or to probe the biosynthetic pathways of natural products like cruciferous phytoalexins. clearsynth.com Researchers can supply the deuterated benzaldehyde to a cell-free extract and then use analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify downstream metabolites. Because the deuterium atoms add 5 mass units to the molecule, the labeled benzaldehyde and all its subsequent metabolic products can be clearly distinguished from the natural, unlabeled compounds present in the biological matrix.
A study on benzaldehyde biosynthesis in petunia flowers successfully used stable isotope labeling to determine the metabolic route. nih.govnih.gov By feeding deuterated precursors, researchers could track the formation of deuterated benzaldehyde and its derivatives, confirming that it is synthesized via the β-oxidative pathway in peroxisomes. nih.govnih.gov This approach allows for the unambiguous identification of pathway intermediates and the enzymes responsible for their conversion. nih.gov
| System | Labeled Precursor | Analytical Method | Key Finding | Reference |
| Petunia Corollas | L-[²H₈]-Phenylalanine | GC-MS | Benzaldehyde is formed via the β-oxidative pathway. | nih.gov |
| Purified Enzyme Mix | Benzoyl-CoA | GC-MS | A novel heterodimeric enzyme synthesizes benzaldehyde. | nih.govnih.gov |
| Cruciferous Plants | Benzaldehyde-d5 | (Implied MS) | Used to probe phytoalexin biosynthetic pathways. | clearsynth.com |
This table summarizes studies where isotopic labeling was used to trace the metabolic fate of benzaldehyde and its precursors in biological systems.
Studies in Materials Science for Polymerization Kinetics and Mechanism Elucidation
In materials science, benzaldehyde and its derivatives are used in the synthesis of various polymers, including phenolic resins and photocrosslinkable polymers. The aldehyde group can participate in polymerization reactions, and understanding the kinetics and mechanism of these processes is essential for designing materials with specific properties.
This compound can be used as a labeled monomer or agent in polymerization studies. For example, some polymers containing benzaldehyde groups in their side chains are known to undergo photocrosslinking when exposed to UV radiation. researchgate.net This process transforms the material into an insoluble network. researchgate.net By incorporating Benzaldehyde-d5 into the polymer structure, researchers can use techniques like solid-state NMR or mass spectrometry to analyze the crosslinked material. The deuterium label acts as a tracer, helping to identify which bonds are formed during the crosslinking process and to quantify the extent of the reaction. This provides critical mechanistic data that is difficult to obtain by other means, aiding in the development of new photosensitive materials.
Development of Novel Analytical Standards and Reference Materials for Isotopic Purity
One of the most widespread applications of this compound is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS. lcms.cz An ideal internal standard is a compound that is chemically very similar to the analyte being measured but has a different mass, allowing it to be distinguished by the mass spectrometer.
Benzaldehyde-d5 fits this requirement perfectly for the quantification of natural benzaldehyde. sigmaaldrich.com It has nearly identical chemical and physical properties (e.g., solubility, volatility, chromatographic retention time) to unlabeled benzaldehyde. When a known amount of Benzaldehyde-d5 is added to a sample at the beginning of the analytical procedure (a technique called isotope dilution), it experiences the same losses as the target analyte during sample extraction, cleanup, and injection.
By measuring the ratio of the mass spectrometer signal from the natural analyte (M) to that of the deuterated internal standard (M+5), a highly accurate and precise quantification can be achieved. lcms.cz This method corrects for variations in sample recovery and instrument response, which is especially critical when analyzing complex matrices like food, environmental, or biological samples where matrix effects can suppress or enhance the analyte signal. lcms.cz The high isotopic purity (typically >99 atom % D) of commercially available this compound ensures its reliability as a reference material for these demanding quantitative applications. sigmaaldrich.com
Theoretical and Computational Modeling of Benzaldehyde 2,3,4,5,6 D5 Systems
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of a system, from which numerous properties can be derived.
A primary application of quantum chemistry is the determination of equilibrium geometries for molecules in their ground state, as well as the structures of high-energy transition states and reaction intermediates. This is crucial for mapping out reaction mechanisms and understanding chemical transformations.
For instance, the photodissociation dynamics of Benzaldehyde-d5 have been investigated using DFT calculations at the B3LYP/cc-pVDZ level of theory. nih.gov Researchers calculated two-dimensional potential energy surfaces along the C-H dissociation coordinate to understand how the molecule breaks apart upon absorbing light. nih.gov These calculations revealed that after initial excitation, the molecule undergoes internal conversion and intersystem crossing to a triplet state. nih.gov The dissociation of the hydrogen atom then proceeds along a complex path involving changes in the CCO bond angle and the planarity of the aldehyde hydrogen, demonstrating the power of computational methods to elucidate detailed reaction pathways. nih.gov
Table 1: Computational Details from Photodissociation Study of Benzaldehyde-d5
| Parameter | Method/Basis Set | Finding | Reference |
|---|---|---|---|
| Potential Energy Surfaces | B3LYP/cc-pVDZ | Calculated to model the C-H bond dissociation pathway. | nih.gov |
| Translational Energy Release | B3LYP/cc-pVDZ | Theoretical calculations successfully estimated the experimental value of 68.8 ± 5.8 kJ/mol. | nih.gov |
| Dissociation Pathway | B3LYP/cc-pVDZ | Dissociation occurs on the triplet potential energy surface after intersystem crossing from an excited singlet state. | nih.gov |
Once a molecule's geometry is optimized, its vibrational frequencies can be calculated. These frequencies correspond to the various ways a molecule can vibrate, such as bond stretching and angle bending. Theoretical vibrational analysis is invaluable for interpreting experimental infrared (IR) and Raman spectra. For isotopically labeled molecules like Benzaldehyde-2,3,4,5,6-d5, these calculations can predict the shifts in vibrational modes caused by the heavier deuterium (B1214612) atoms.
Furthermore, these calculations are essential for understanding kinetic isotope effects. The zero-point energy (ZPE) of a molecule, which is related to its vibrational frequencies, is lower for a deuterated molecule than for its hydrogenated counterpart. Changes in these vibrational modes between the reactant and the transition state are the origin of kinetic isotope effects. github.io For example, the out-of-plane bending mode of the aldehyde proton in benzaldehyde (B42025) is a key factor in determining secondary isotope effects during reactions like protonation. github.io
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Landscapes
While quantum chemical calculations are powerful for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field.
For this compound, MD simulations can be employed to understand how solvent molecules arrange themselves around the solute and how this solvent shell affects the molecule's properties and reactivity (solvation effects). By running simulations in different solvents, one can predict how reaction rates and equilibria might change.
MD is also used to explore the conformational landscape of flexible molecules. Although benzaldehyde itself is relatively rigid, substituents on the ring or modifications to the aldehyde group could introduce conformational flexibility. MD simulations can identify the most stable conformations and the energy barriers for converting between them by simulating the molecule's motion over nanoseconds or longer. The general process involves an initial energy minimization of the system, followed by a period of equilibration where the temperature and pressure are stabilized, and finally, a production run from which trajectory data is collected for analysis. chemrxiv.org
Prediction of Isotope Effects and Comparison with Experimental Data
Computational chemistry provides a robust framework for predicting kinetic and equilibrium isotope effects (KIEs and EIEs). These effects arise from the mass difference between isotopes, which influences vibrational frequencies and zero-point energies.
Theoretical calculations have been used to investigate the equilibrium isotope effect for the protonation of the aldehyde group in benzaldehyde, a process relevant to understanding the behavior of this compound in acidic media. github.io While the deuteration in this specific isotopologue is on the phenyl ring, studies on aldehyde-deuterated benzaldehyde provide direct insight into the computational prediction of isotope effects. An EIE of 0.851 was calculated for the protonation of benzaldehyde at the M06-2X/jun-cc-pVTZ level of theory. github.io This computed value is in qualitative agreement with the experimental EIE of 0.94 observed in aqueous sulfuric acid and a computed value of 0.83 for the related molecule acetaldehyde. github.io
The inverse isotope effect (a value less than 1) is attributed to changes in the vibrational modes upon protonation. github.io Specifically, the C-O bond lengthens and its double-bond character decreases, leading to changes in the out-of-plane bending frequencies of the aldehyde C-H bond, which ultimately favors the protonated state having deuterium over hydrogen. github.io
Table 2: Comparison of Experimental and Computational Isotope Effects for Aldehyde Protonation
| Compound | Method | Isotope Effect (EIE) | Type | Reference |
|---|---|---|---|---|
| Benzaldehyde | Experimental (aq. H₂SO₄) | 0.94 | Experimental | github.io |
| Benzaldehyde | M06-2X/jun-cc-pVTZ | 0.851 | Computational | github.io |
| Acetaldehyde | MP2/6-31G(d,p) | 0.83 | Computational | github.io |
Development of Computational Models for Deuterium Incorporation and Exchange
Computational modeling is instrumental in developing and optimizing new methods for synthesizing deuterated molecules. This includes modeling hydrogen isotope exchange (HIE) reactions, which are an efficient way to introduce deuterium. uni-rostock.de
The mechanism of transition-metal-catalyzed HIE reactions, often involving iridium or ruthenium catalysts, has been detailed through computational studies. uni-rostock.deacs.org These models calculate the energies of all intermediates and transition states in the proposed catalytic cycle. By doing so, they can:
Confirm the most likely reaction mechanism.
Identify the rate-determining step of the reaction.
Predict which positions on an aromatic ring will be deuterated (regioselectivity).
Aid in the rational design of new catalysts with improved activity and selectivity.
For example, in silico screening of catalysts has been used to identify more effective iridium complexes for the ortho-deuteration of various aromatic compounds. acs.org By computationally evaluating the binding energy of the substrate to different catalyst variants, researchers can pre-select the most promising candidates for experimental synthesis, accelerating the development of new deuteration methodologies. acs.org
Advanced Analytical Techniques for Quantification and Monitoring of Benzaldehyde 2,3,4,5,6 D5 in Research Environments
Chromatographic Methods (GC-MS, LC-MS) for Quantitative Analysis and Isotopic Purity
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantitative analysis of Benzaldehyde-2,3,4,5,6-d5 and for assessing its isotopic purity. The selection between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.
GC-MS is well-suited for the analysis of volatile compounds like benzaldehyde (B42025). researchgate.netresearchgate.net The deuterated compound will exhibit a similar retention time to its non-deuterated counterpart but will be clearly distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. The five deuterium (B1214612) atoms in this compound result in a mass shift of +5 atomic mass units compared to the unlabeled compound. sigmaaldrich.com This distinct mass difference allows for selective and sensitive quantification, even in complex mixtures. A gas chromatography-flame ionization detection (GC-FID) method has been developed for the direct quantitative analysis of benzaldehyde and related substances, which can be adapted for deuterated analogs. researchgate.net
LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC analysis. High-resolution mass spectrometry (HRMS) coupled with LC is particularly useful for determining the isotopic purity of labeled compounds. almacgroup.com By analyzing the isotopic distribution of the molecular ion, the percentage of the deuterated species can be accurately determined. almacgroup.com
Isotopic Purity Determination by Mass Spectrometry:
The isotopic purity of this compound is a critical parameter. Mass spectrometry allows for the determination of the relative abundance of the desired pentadeuterated species versus partially deuterated or non-deuterated benzaldehyde. High-resolution mass spectrometry can resolve the isotopic fine structure and provide a detailed profile of the isotopic enrichment.
| Analytical Technique | Parameter Measured | Application for this compound |
| GC-MS | Retention Time & Mass-to-Charge Ratio | Quantitative analysis, separation from isomers and impurities. |
| LC-MS | Retention Time & Mass-to-Charge Ratio | Quantitative analysis, suitable for less volatile derivatives. |
| HRMS | Accurate Mass & Isotopic Distribution | Determination of elemental composition and precise isotopic purity. |
In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring
In situ and operando spectroscopic techniques are invaluable for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms without the need for sample extraction. spectroscopyonline.comnih.gov Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly well-suited for this purpose.
The deuteration of the aromatic ring in this compound leads to shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in unlabeled benzaldehyde. These shifts can be observed in the IR and Raman spectra, providing a unique spectral signature for the deuterated compound. For instance, the C-H stretching vibrations in the aromatic ring of benzaldehyde typically appear in the 3100-3000 cm⁻¹ region of the IR spectrum. docbrown.info In this compound, the corresponding C-D stretching vibrations would be expected at lower wavenumbers, approximately in the 2300-2200 cm⁻¹ range.
This isotopic shift allows for the simultaneous monitoring of both the deuterated reactant and the non-deuterated product (or vice versa) in a reaction mixture, without spectral overlap. A study on the deprotection of a ketal protecting group utilized in situ Raman and FTIR spectroscopy to track the decrease of the reactant and the increase of the products over time. nih.gov Similarly, the acid-catalyzed deacetalization of benzaldehyde dimethyl acetal (B89532) to form benzaldehyde has been followed in real-time using in situ Raman spectroscopy. researchgate.net These approaches can be directly applied to reactions involving this compound.
| Spectroscopic Technique | Key Spectral Features for this compound | Application in Reaction Monitoring |
| FTIR Spectroscopy | C=O stretch (~1700 cm⁻¹), C-D stretch (~2250 cm⁻¹) | Real-time tracking of reactant consumption and product formation. |
| Raman Spectroscopy | Aromatic ring vibrations, C=O stretch, C-D stretch | Monitoring of reaction kinetics and identification of intermediates. |
Advanced NMR Methodologies for Dynamic Processes and Reaction Kinetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules. nih.gov The use of deuterated compounds like this compound offers several advantages in NMR studies.
In ¹H NMR spectroscopy, the substitution of protons with deuterium atoms on the aromatic ring simplifies the spectrum by removing the signals from those positions. acs.org This can be particularly useful for studying the aldehyde proton without interference from the aromatic protons. The chemical shift of the aldehyde proton in benzaldehyde is typically around 10 ppm. brainly.comdocbrown.info
Deuterium NMR (²H NMR) can be used to directly probe the deuterated sites in the molecule. youtube.com This technique is sensitive to the local environment and can provide information about molecular orientation and dynamics. nih.govyoutube.com
For studying reaction kinetics, real-time NMR monitoring can be employed. The progress of a reaction can be followed by acquiring spectra at regular intervals and integrating the signals corresponding to the reactants and products. A study demonstrated the real-time monitoring of imine formation from benzaldehyde and aniline using a microfluidic NMR chip. utwente.nl Advanced techniques like two-dimensional (2D) NMR can be used to identify reaction intermediates and elucidate complex reaction networks, with ultrafast 2D NMR being particularly useful for monitoring fast reactions. nih.gov
| NMR Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical shift and coupling constants of protons | Simplified spectrum for studying the aldehyde proton. |
| ²H NMR | Quadrupolar coupling constants | Direct observation of the deuterated sites and their dynamics. |
| Real-time NMR | Signal integrals over time | Determination of reaction rates and kinetic parameters. |
| 2D NMR (e.g., COSY) | Correlation between nuclei | Elucidation of reaction mechanisms and intermediate structures. nih.gov |
Microfluidic and High-Throughput Screening Applications with Deuterated Probes
Microfluidic devices offer numerous advantages for chemical synthesis and analysis, including reduced reagent consumption, faster reaction times, and improved control over reaction conditions. nih.gov These platforms are ideal for working with expensive isotopically labeled compounds like this compound. The use of microfluidic probes allows for the localized application of reagents to a surface without the need for physical channels. rsc.orgresearchgate.net
High-throughput screening (HTS) enables the rapid testing of a large number of reaction conditions or compounds. sigmaaldrich.com In the context of this compound, HTS could be used to quickly screen for optimal conditions for a particular reaction or to identify novel catalysts. The development of nanomole-scale high-throughput chemistry allows for the screening of thousands of reactions using very small amounts of material. scienceintheclassroom.org
The combination of deuterated probes with microfluidics and HTS opens up new possibilities for mechanistic studies and drug discovery. For example, competitive reactions between deuterated and non-deuterated substrates can be performed in a high-throughput manner to determine kinetic isotope effects, providing valuable information about reaction mechanisms.
| Technology | Application | Advantage with this compound |
| Microfluidics | Miniaturized chemical reactions and analysis | Reduced consumption of the expensive labeled compound. nih.gov |
| High-Throughput Screening | Rapid screening of reaction conditions and catalysts | Efficient discovery of new reactions and optimization of existing ones. mdpi.com |
| Microfluidic Probes | Localized surface modification and analysis | Spatially controlled reactions on surfaces using the deuterated probe. rsc.org |
Future Directions and Emerging Research Avenues for Deuterated Aromatic Aldehydes
Integration with Machine Learning and AI for Reaction Discovery and Optimization
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are discovered and optimized. chemcopilot.comgpai.app For deuterated aromatic aldehydes, machine learning (ML) algorithms can be trained on vast datasets of known reactions to predict the outcomes of novel deuteration strategies. colab.ws This predictive power can significantly accelerate the development of more efficient and selective methods for synthesizing compounds like Benzaldehyde-2,3,4,5,6-d5.
AI can analyze complex reaction parameters to identify optimal conditions, such as catalysts, solvents, and temperatures, to maximize deuterium (B1214612) incorporation while minimizing unwanted side reactions. chemcopilot.com For instance, AI models could sift through countless potential catalysts to find one that selectively facilitates H-D exchange on the aromatic ring of benzaldehyde (B42025). Furthermore, the integration of AI with automated synthesis platforms can create a closed-loop system where the AI designs an experiment, a robot executes it, and the results are fed back to the AI for iterative improvement. protheragen.ai This approach promises to dramatically reduce the time and resources required to discover and refine synthetic routes for novel deuterated compounds.
Table 1: Impact of AI and Machine Learning on Deuterated Aromatic Aldehyde Research
| Research Area | Application of AI/ML | Potential Advancement |
| Reaction Discovery | Predicts feasibility and outcomes of new deuteration reactions. | Rapid identification of novel and efficient synthetic pathways. |
| Process Optimization | Optimizes reaction conditions for yield and purity. | Higher efficiency and cost-effectiveness in deuterated compound synthesis. |
| Catalyst Design | Designs novel catalysts with enhanced selectivity for deuteration. | Development of highly specific and active catalysts for isotopic labeling. |
| Automated Synthesis | Integrates with robotic platforms for high-throughput experimentation. | Accelerated discovery and optimization of complex deuterated molecules. |
Application in Advanced Catalytic Systems and Sustainable Synthesis
Deuterated aromatic aldehydes serve as invaluable tools in the development of advanced and sustainable catalytic systems. The kinetic isotope effect (KIE) is a powerful mechanistic probe that allows researchers to elucidate the rate-determining steps of catalytic cycles. wikipedia.org By comparing the reaction rates of this compound with its non-deuterated counterpart in a given catalytic transformation, chemists can gain deep insights into the reaction mechanism. scilit.com
This mechanistic understanding is critical for the rational design of more efficient and environmentally friendly catalysts. For example, in the hydrogenation of benzaldehyde, understanding the role of C-H bond activation can guide the development of catalysts that operate under milder conditions, reducing energy consumption and waste. mdpi.com Moreover, deuterated compounds can be used as tracers to follow the intricate pathways of molecules in complex catalytic processes, aiding in the optimization of reactions for sustainable chemical production. nih.gov The development of environmentally benign deuteration methods, such as those utilizing D₂O as the deuterium source, further contributes to the goal of sustainable synthesis. researchgate.net
Development of Novel Spectroscopic Probes for Complex Chemical Environments
The unique vibrational frequency of the C-D bond makes deuterated aromatic aldehydes, including this compound, excellent candidates for use as spectroscopic probes. The C-D bond absorbs infrared radiation in a region of the spectrum that is often free from interference from other molecular vibrations, providing a clear window to observe the behavior of the labeled molecule.
This property is particularly useful for studying molecules in complex biological environments. For instance, a deuterated aromatic aldehyde could be introduced into a cell, and its interactions with proteins and other biomolecules could be monitored with high precision using techniques like Raman or infrared spectroscopy. The subtle shifts in the C-D vibrational frequency can provide detailed information about the local environment, such as polarity and hydrogen bonding. The use of deuterated compounds as spectroscopic probes is a rapidly advancing field with the potential to provide unprecedented insights into the workings of complex chemical and biological systems. rsc.org
Table 2: Spectroscopic Applications of Deuterated Aromatic Aldehydes
| Spectroscopic Technique | Advantage of Deuteration | Research Application |
| Infrared (IR) Spectroscopy | C-D bond vibrations in a "silent" spectral region. | Probing molecular interactions without background interference. |
| Raman Spectroscopy | Provides a distinct and easily identifiable spectral signature. | Non-invasive imaging and tracking of labeled molecules in biological systems. |
| NMR Spectroscopy | Deuterium's unique nuclear properties provide structural information. | Elucidating molecular structure and dynamics in solution. nih.gov |
Exploration of New Isotope-Effect-Based Mechanistic Tools for Chemical Biology
The kinetic isotope effect is a powerful tool for unraveling the mechanisms of enzymatic reactions. libretexts.org By replacing hydrogen with deuterium at specific positions in a substrate molecule, researchers can determine whether the cleavage of that C-H bond is a rate-limiting step in the enzymatic transformation. wikipedia.org This information is crucial for understanding how enzymes achieve their remarkable catalytic efficiency and specificity.
Deuterated aromatic aldehydes can be used to probe the mechanisms of a wide range of enzymes that process carbonyl compounds. researchgate.net For example, studying the enzymatic reduction of this compound can reveal details about the transition state of the reaction, providing valuable insights for the design of enzyme inhibitors or the engineering of novel biocatalysts. The application of isotope effects in chemical biology is a growing field that promises to deepen our understanding of the fundamental processes of life and to provide new avenues for drug discovery and development. nih.gov
Q & A
Q. How is Benzaldehyde-2,3,4,5,6-d5 structurally characterized, and what analytical techniques are critical for confirming its deuteration pattern?
this compound (C₆D₅CHO) features five deuterium atoms on the benzene ring, replacing hydrogens at positions 2, 3, 4, 5, and 5. Key analytical methods include:
- NMR Spectroscopy : The absence of proton signals in the aromatic region (δ 7.4–8.0 ppm) confirms deuteration . Residual proton signals may indicate incomplete deuteration.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 111.15 (C₆D₅CHO) distinguish it from non-deuterated benzaldehyde (C₇H₆O, m/z 106.12) .
- Isotopic Purity Analysis : Gas chromatography-mass spectrometry (GC-MS) quantifies isotopic enrichment (typically ≥99 atom% D) .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
Store at 2–8°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to minimize oxidation and deuterium exchange. Avoid prolonged exposure to moisture, as deuterated compounds can undergo isotopic exchange with ambient H₂O .
Q. What synthetic routes are available for preparing this compound?
Common methods include:
- Catalytic Deuteration : Hydrogenation of bromobenzene-d5 or nitrobenzene-d5 precursors using deuterium gas (D₂) over palladium catalysts .
- Oxidation of Benzyl-d5 Alcohol : Using oxidizing agents like pyridinium chlorochromate (PCC) to convert benzyl-2,3,4,5,6-d5 alcohol (C₆D₅CH₂OH) to the aldehyde . Yields exceeding 90% are achievable, but post-synthesis purification (e.g., distillation or chromatography) is essential to remove residual protonated impurities .
Advanced Research Questions
Q. How does isotopic substitution (D vs. H) in Benzaldehyde-d5 influence reaction kinetics in organometallic catalysis?
Deuterium substitution alters reaction rates due to the kinetic isotope effect (KIE) . For example, in the Et₂Zn-mediated 1,2-addition to benzaldehyde-d5, the C–D bond’s higher bond dissociation energy slows proton transfer steps, leading to:
- Reduced reaction rates (KIE ≈ 2–5 for C–H vs. C–D activation).
- Stereochemical changes in products, detectable via enantiomeric excess (ee) analysis . This property is exploited in mechanistic studies to identify rate-determining steps in catalytic cycles .
Q. What challenges arise when using Benzaldehyde-d5 in NMR-based metabolic tracing studies?
- Signal Overlap : Residual protonated impurities (e.g., C₆D₅CH(OH)O−) can obscure metabolic intermediates in ¹H NMR spectra. Use ²H NMR or ¹³C-labeled tracers for clearer detection .
- Isotopic Exchange : Deuteration at the aldehyde position (CHO) is unstable in aqueous media, leading to H/D exchange. Stabilize the aldehyde by derivatization (e.g., forming hydrazones) before biological assays .
Q. How can researchers address discrepancies in deuterium content reported by suppliers versus experimental observations?
- Independent Validation : Perform quantitative ¹H/²H NMR or GC-MS to verify isotopic purity. For example, a 1% proton contamination in C₆D₅CHO reduces the deuterium enrichment to ~95% .
- Batch-Specific Analysis : Request Certificates of Analysis (COA) from suppliers, emphasizing isotopic purity and solvent residue data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
